3-Nitro-4-piperidin-1-ylbenzonitrile
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Overview
Description
3-Nitro-4-piperidin-1-ylbenzonitrile is an organic compound with the molecular formula C12H13N3O2. It is a derivative of benzonitrile, featuring a nitro group at the third position and a piperidinyl group at the fourth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-piperidin-1-ylbenzonitrile typically involves the reaction of 4-fluoro-3-nitrobenzonitrile with piperidine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The mixture is then purified through chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-piperidin-1-ylbenzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrogenation: 10% platinum on activated carbon, ethanol, room temperature.
Nucleophilic Substitution: Piperidine, triethylamine, dichloromethane, room temperature.
Major Products Formed
Scientific Research Applications
3-Nitro-4-piperidin-1-ylbenzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is utilized in studies exploring its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-Nitro-4-piperidin-1-ylbenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidinyl group enhances the compound’s ability to interact with biological membranes and proteins, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-4-morpholin-1-ylbenzonitrile
- 3-Nitro-4-pyrrolidin-1-ylbenzonitrile
- 3-Nitro-4-piperazin-1-ylbenzonitrile
Uniqueness
3-Nitro-4-piperidin-1-ylbenzonitrile is unique due to the presence of the piperidinyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-nitro-4-piperidin-1-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-9-10-4-5-11(12(8-10)15(16)17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYLIFFJNJWOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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